molecular formula C14H13Cl2N5O B3001707 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea CAS No. 1798676-58-0

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Cat. No. B3001707
CAS RN: 1798676-58-0
M. Wt: 338.19
InChI Key: HHZOZTZRFBHWQA-UHFFFAOYSA-N
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Description

The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a derivative of imidazopyrazole, which is a heterocyclic aromatic organic compound. This class of compounds has been studied for their potential pharmacological properties, particularly in the context of antiproliferative agents targeting specific cellular pathways in cancer cells.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea, they do offer insights into related synthetic methods. For instance, the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas involves 6-aminoimidazo[1,2-a]pyrazine as a key intermediate . This suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to the starting materials and reaction conditions to incorporate the 1,2-b pyrazole moiety and the dichlorophenyl group.

Molecular Structure Analysis

The molecular structure of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea would be expected to feature a central urea linkage flanked by an imidazopyrazole ring and a dichlorophenyl ring. The presence of the imidazopyrazole moiety is significant as it is known to interact with various biological targets, which could confer the compound with its biological activity.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be quite diverse, as seen in the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, where urea acts as a catalyst for multiple reaction steps . This indicates that the urea moiety in the compound of interest could potentially participate in or catalyze various chemical reactions, depending on the context of its use.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic ureas. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the urea group, and stability under standard conditions. The dichlorophenyl ring could also influence the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O/c15-11-2-1-10(9-12(11)16)19-14(22)17-5-6-20-7-8-21-13(20)3-4-18-21/h1-4,7-9H,5-6H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOZTZRFBHWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCN2C=CN3C2=CC=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea

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